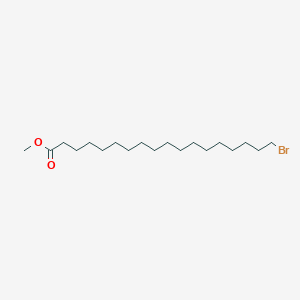
Methyl 18-bromooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 18-bromooctadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecanoic acid, commonly known as stearic acid, by substituting a hydrogen atom with a bromine atom at the 18th carbon position. This compound is of significant interest in various fields, including organic synthesis, materials science, and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 18-bromooctadecanoate can be synthesized through several methods. One common approach involves the bromination of methyl octadecanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 18th carbon position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 18-bromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Hydroxyoctadecanoate, cyanooctadecanoate, aminooctadecanoate.
Reduction: Octadecanoate.
Oxidation: Octadecanoic acid.
Aplicaciones Científicas De Investigación
Methyl 18-bromooctadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of lipid metabolism and membrane biology due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 18-bromooctadecanoate largely depends on its chemical reactivity and interactions with biological molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.
Comparación Con Compuestos Similares
Methyl 18-chlorooctadecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 18-iodooctadecanoate: Contains an iodine atom at the 18th position.
Methyl 18-fluorooctadecanoate: Features a fluorine atom at the 18th carbon.
Comparison: Methyl 18-bromooctadecanoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability. Its applications in biological systems are also distinct due to the specific interactions of bromine with biological molecules.
Propiedades
Fórmula molecular |
C19H37BrO2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
methyl 18-bromooctadecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clave InChI |
XNKOCSCZUVQIKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



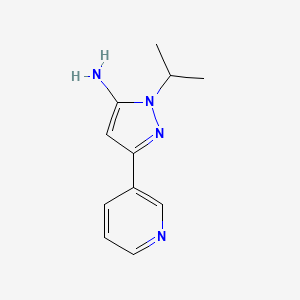
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
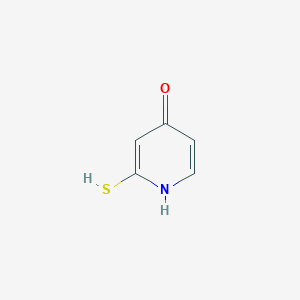

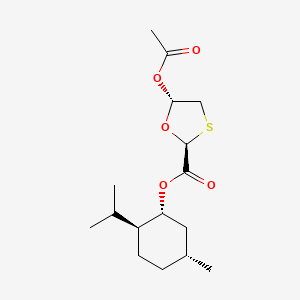
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
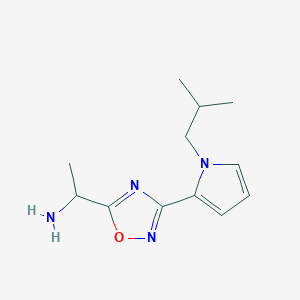
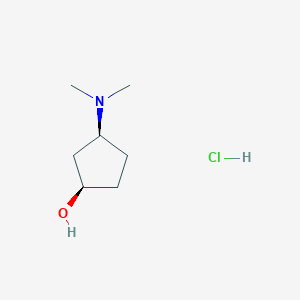
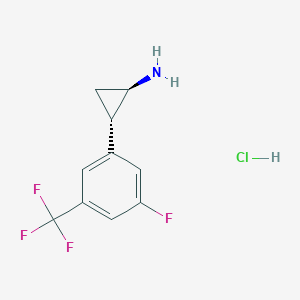
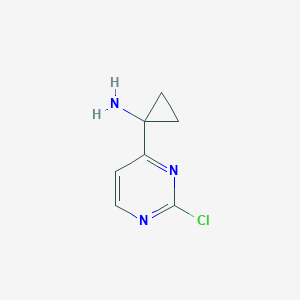

![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)

